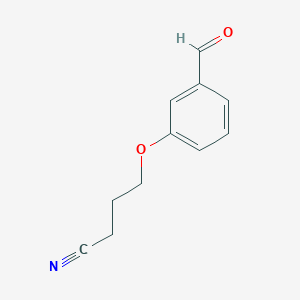

4-(3-Formylphenoxy)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Formylphenoxy)butanenitrile, commonly referred to as 4-FPBN, is an organic compound that has been the subject of numerous scientific studies. It is a versatile molecule, with applications in both organic synthesis and research applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Enzymatic Resolution and Synthesis : A study by Kamal, Khanna, & Krishnaji (2007) details the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases, leading to the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride.

Polymer Synthesis : Faghihi et al. (2011) describe the synthesis of a new dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, which is used in creating thermally stable and organosoluble poly(ether–ester–imide)s (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

Macrocyclic Complex Synthesis : Ilhan, Temel, & Kilic (2007) conducted a study on the synthesis of new macrocyclic Cu(II) complexes using 1,4-bis(2-formylphenoxy)butane, suggesting potential applications in material science (Ilhan, Temel, & Kilic, 2007).

Chemical Reactions and Analysis

Chemical Reactions and Analysis : D’hooghe et al. (2007) explored the transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, highlighting the chemical versatility of such compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).

Surface Science : Filler et al. (2003) studied the bonding of the nitrile functional group on the Ge(100)-2x1 surface, revealing insights into the selectivity and competition of such molecules on surfaces, which can be relevant for materials and surface science applications (Filler, Mui, Musgrave, & Bent, 2003).

Theoretical Study on Stability : Gomes (2009) conducted a theoretical study on the stability of formylphenol and formylaniline compounds and corresponding radicals, providing valuable information for chemical engineering and material science research (Gomes, 2009).

Propiedades

IUPAC Name |

4-(3-formylphenoxy)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSURVXPSLHIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Formylphenoxy)butanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.